molecular formula C20H15FN2O3S B2912430 2-(4-fluorophenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 921797-24-2

2-(4-fluorophenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2912430
CAS No.: 921797-24-2
M. Wt: 382.41
InChI Key: TWPDQUSPSKKMHR-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound with the molecular formula C25H17FN2O5 and a molecular weight of 420.42 g/mol . This acetamide derivative features a complex structure incorporating both 4-fluorophenyl and 7-methoxybenzofuran moieties linked via a central thiazole ring, a scaffold of significant interest in medicinal chemistry . Compounds based on the benzofuran-thiazole core are frequently investigated for their potential biological activities and their role as key intermediates in pharmaceutical research . Researchers value this specific molecular architecture for developing novel bioactive agents. The fluorophenyl group is a common pharmacophore known to influence a compound's electronic properties, metabolic stability, and binding affinity to biological targets . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for determining the suitability of this product for its intended purpose and for ensuring safe handling and disposal in accordance with all applicable local, state, national, and international regulations. No specific analytical data is guaranteed for this product, and researchers are advised to characterize the compound upon receipt.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3S/c1-25-16-4-2-3-13-10-17(26-19(13)16)15-11-27-20(22-15)23-18(24)9-12-5-7-14(21)8-6-12/h2-8,10-11H,9H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPDQUSPSKKMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran and thiazole intermediates, followed by their coupling with the fluorophenyl acetamide moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(4-fluorophenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Biological Research: Researchers use this compound to study its effects on various biological pathways and cellular processes. It can serve as a tool to investigate the mechanisms of action of related compounds.

    Materials Science: The compound’s unique structural features make it of interest in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies on its binding affinity and specificity help elucidate its mode of action.

Comparison with Similar Compounds

Structural Similarities and Variations

The target compound shares a core N-(thiazol-2-yl)acetamide scaffold with multiple analogs in the evidence. Key structural comparisons include:

Compound Name / ID (from Evidence) Substituents on Thiazole Ring Acetamide Side Chain Molecular Weight (g/mol) Melting Point (°C)
Target Compound 7-Methoxybenzofuran 4-Fluorophenyl ~407.4 (calculated) Not reported
Compound 20 4-Methoxyphenyl 4-Fluorophenyl-piperazine 452.54 289–290
Compound 15 p-Tolyl 4-Fluorophenyl-piperazine 410.51 269–270
Compound 11d 4-Fluorophenyl Quinoxaline-triazole 458.5 Not reported
Compound 6a 4-Hydroxy-3-methoxyphenyl None (direct acetamide) ~306.3 (calculated) Not reported

Key Observations :

  • The 4-fluorophenyl group is a recurring motif in analogs, likely optimizing pharmacokinetic properties .
  • Bulkier substituents (e.g., piperazine in Compound 20 or benzofuran in the target compound) increase molecular weight and may influence solubility.
Physicochemical Properties
  • Polarity : The methoxybenzofuran group in the target compound increases polarity compared to purely phenyl-substituted analogs (e.g., Compound 15 ), as evidenced by higher calculated LogP values in benzofuran-containing drugs.
  • Thermal Stability : Analogs with piperazine side chains (e.g., Compound 20 ) exhibit higher melting points (328–329°C) due to hydrogen-bonding networks, whereas the target compound’s benzofuran-thiazole fusion may reduce crystallinity.
  • Spectroscopic Profiles :
    • IR : Expected C=O stretch at ~1700 cm⁻¹ (acetamide) and aromatic C–H stretches near 3100 cm⁻¹, aligning with analogs like Compound 30 .
    • NMR : The 7-methoxybenzofuran moiety would produce distinct aromatic proton signals (δ 6.8–7.5 ppm) and a methoxy singlet (δ ~3.8 ppm), similar to benzofuran derivatives in .

Biological Activity

The compound 2-(4-fluorophenyl)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide represents a class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into three significant moieties:

  • 4-fluorophenyl : A fluorinated aromatic ring that enhances lipophilicity and biological activity.
  • Benzofuran : Known for its role in various pharmacological activities.
  • Thiazole : A heterocyclic ring contributing to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiazole and benzofuran moieties are believed to facilitate binding to active sites, potentially inhibiting enzymatic activity or modulating receptor functions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Antitumor Activity

Several studies have highlighted the antitumor potential of thiazole-containing compounds. For instance:

  • IC50 Values : Compounds with thiazole rings showed IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, indicating significant cytotoxicity .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Inhibition Zones : Related compounds demonstrated inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting efficacy comparable to standard antibiotics .

Case Studies

  • Anticancer Studies : A study focused on thiazole derivatives found that modifications in the phenyl ring significantly influenced cytotoxic activity. The presence of electron-donating groups enhanced the efficacy against cancer cell lines .
  • Antimicrobial Efficacy : Research on related benzofuran derivatives indicated promising antibacterial activity with MIC values ranging from 4.69 to 22.9 µM against various bacterial strains .

Data Tables

Biological ActivityTargetIC50/Effective ConcentrationReference
AntitumorVarious cancer cell lines1.61 - 1.98 µg/mL
AntimicrobialGram-positive bacteriaMIC: 4.69 - 22.9 µM
AntimicrobialGram-negative bacteriaMIC: 5.64 - 77.38 µM

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